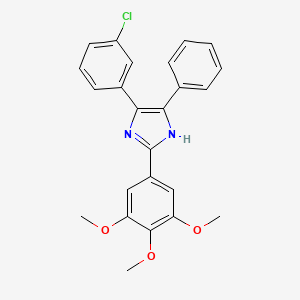![molecular formula C14H10FNO2 B11611159 3-[(2-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11611159.png)
3-[(2-fluorophenyl)amino]-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one is a compound of significant interest in the field of medicinal chemistry. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring fused to a furan ring. The presence of a fluorophenyl group and an amino group attached to the benzofuran core enhances its chemical and biological properties, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and salicylaldehyde.
Formation of Schiff Base: The first step involves the condensation of 2-fluoroaniline with salicylaldehyde to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to form the benzofuran core.
Reduction: The final step involves the reduction of the imine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: These compounds also contain a fused ring system and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds share structural similarities and are known for their diverse biological activities.
Pyrimidine Derivatives: These compounds are widely used in medicinal chemistry and share some functional similarities.
Uniqueness
3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. The benzofuran core also contributes to its distinct properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H10FNO2 |
|---|---|
Peso molecular |
243.23 g/mol |
Nombre IUPAC |
3-(2-fluoroanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H10FNO2/c15-11-7-3-4-8-12(11)16-13-9-5-1-2-6-10(9)14(17)18-13/h1-8,13,16H |
Clave InChI |
MJEFWAQJGBXYGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(OC2=O)NC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-{4-[(3-Methylphenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone](/img/structure/B11611082.png)
![2-(4-methylphenoxy)-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]acetamide](/img/structure/B11611094.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11611095.png)
![3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11611111.png)

![(4E)-4-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11611116.png)
![3-{[3-Chloro-2,5-difluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]oxy}phenol](/img/structure/B11611122.png)
![2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11611127.png)
![3',5'-Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11611129.png)
![2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one](/img/structure/B11611145.png)
![N-tert-butyl-3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide](/img/structure/B11611158.png)
![2-Methylpropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate](/img/structure/B11611167.png)
